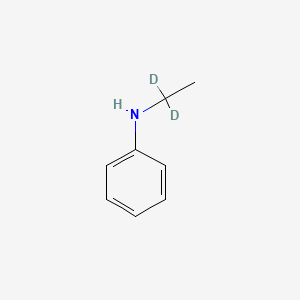

N-Ethyl-1,1-D2-aniline

Description

N-Ethyl-1,1-D2-aniline (CAS: Not explicitly provided in evidence) is a deuterated derivative of N-ethylaniline, where two hydrogen atoms at the 1,1-positions (adjacent to the nitrogen atom) are replaced with deuterium (D). This isotopic labeling is critical in mechanistic studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic isotope effect (KIE) investigations, as deuterium substitution alters vibrational frequencies and reaction rates without significantly changing electronic properties .

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

123.19 g/mol |

IUPAC Name |

N-(1,1-dideuterioethyl)aniline |

InChI |

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i2D2 |

InChI Key |

OJGMBLNIHDZDGS-CBTSVUPCSA-N |

Isomeric SMILES |

[2H]C([2H])(C)NC1=CC=CC=C1 |

Canonical SMILES |

CCNC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of Aniline with Deuterated Ethylating Agents

One of the most straightforward methods to prepare N-ethyl aniline derivatives, including isotopically labeled variants such as N-ethyl-1,1-D2-aniline, is the alkylation of aniline with ethylating agents containing deuterium atoms.

- Starting Materials: Aniline and deuterated ethyl halides (e.g., 1,1-D2-ethyl bromide or chloride).

- Reaction Conditions: Typically carried out under mild heating in the presence of a base (e.g., potassium carbonate) or catalytic systems to promote nucleophilic substitution.

- Mechanism: The nucleophilic nitrogen of aniline attacks the electrophilic carbon of the deuterated ethyl halide, displacing the halide and forming the N-ethyl bond with retention of the deuterium labels on the ethyl group.

- High isotopic fidelity as the deuterium label is introduced directly via the alkylating agent.

- Simple reaction setup with commercially available reagents.

- Requires access to deuterated ethyl halides, which may be costly or require separate synthesis.

Reductive Alkylation Using Acetaldehyde-d2 and Aniline

A widely documented and industrially relevant method involves the reductive alkylation of aniline with acetaldehyde, which can be isotopically labeled with deuterium at the aldehyde position to yield N-ethyl-1,1-D2-aniline.

| Step | Description | Conditions and Reagents |

|---|---|---|

| 1. Nucleophilic Addition | Aniline reacts with acetaldehyde-d2 (CD3CDO) to form an imine intermediate (Schiff base). | Room temperature, stirring in ethanol or methanol solvent; reaction time ~1 hour. |

| 2. Reduction | The imine is reduced to the secondary amine using sodium borohydride (NaBH4) or sodium borodeuteride (NaBD4) for further deuterium incorporation. | Room temperature, 3 hours reaction time; reducing agent dissolved in the same solvent as step 1. |

| 3. Work-up | Neutralization and extraction to isolate pure N-ethyl-1,1-D2-aniline. | pH adjustment to 5.5–6.5 using sulfuric acid or sodium sulfate; separation by distillation or chromatography. |

Key Findings from Patent CN103145562B:

- Using acetaldehyde with a deuterium label at the 1,1-position ensures incorporation of deuterium into the ethyl substituent.

- Sodium borohydride is effective as a reducing agent; the molar ratio of aniline to reducing agent is optimized between 1:0.25 to 1:0.5.

- Solvents such as methanol or ethanol are preferred, with the reducing agent dissolved in the same solvent to improve reaction efficiency.

- Reaction conducted at ambient temperature and pressure minimizes side reactions and degradation of isotopic labels.

- Post-reaction pH adjustment is critical for product isolation and purity.

$$

\text{Aniline} + \text{CD}3\text{CDO} \xrightarrow{\text{imine formation}} \text{Schiff base} \xrightarrow[\text{NaBH}4]{\text{reduction}} \text{N-Ethyl-1,1-D}_2\text{-aniline}

$$

One-Pot Synthesis from Nitrobenzene and Ethanol-d6 via Catalytic Hydrogenation and N-Alkylation

A novel and green synthetic approach involves the one-pot reaction of nitrobenzene with deuterated ethanol (ethanol-d6) under catalytic conditions to produce N-ethyl-1,1-D2-aniline directly.

- Catalyst: Raney nickel or other supported metal catalysts capable of aqueous-phase reforming.

- Conditions: Elevated temperature (~413 K) and pressure (~1 MPa nitrogen) in a water-ethanol-d6 mixture.

- Mechanism: Simultaneous aqueous-phase reforming of ethanol-d6 generates in situ hydrogen for hydrogenation of nitrobenzene to aniline, followed by N-alkylation with ethanol-d6 to yield the N-ethylated product with deuterium incorporation.

- Selectivity: High selectivity (~85.9%) towards N-ethyl aniline with minimal formation of N,N-diethylated byproducts.

- Avoids isolation of intermediates.

- Uses readily available starting materials.

- Incorporates deuterium labels via ethanol-d6, which is commercially accessible.

- Requires specialized catalytic systems and reaction control.

- Optimization needed to suppress over-alkylation.

Catalytic Alkylation Using Aluminum Anilide-Type Catalysts

Historical methods reported in United States patents describe the use of aluminum anilide-type catalysts for the alkylation of aniline derivatives with olefins.

Data Table: Comparative Summary of Preparation Methods for N-Ethyl-1,1-D2-Aniline

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Direct N-Alkylation | Aniline + 1,1-D2-ethyl halide | Base (e.g., K2CO3) | Mild heat, solvent (e.g., DMF) | High isotopic fidelity | Requires deuterated alkyl halides |

| Reductive Alkylation (Patent CN103145562B) | Aniline + Acetaldehyde-d2 | Sodium borohydride (NaBH4) | Room temp, ethanol/methanol | High purity and yield | Scalable; well-documented industrial method |

| One-Pot Catalytic Synthesis | Nitrobenzene + Ethanol-d6 | Raney Ni catalyst | 413 K, 1 MPa N2, aqueous medium | ~85.9% selectivity | Green chemistry approach; simultaneous steps |

| Aluminum Anilide Catalyzed Alkylation | Aniline + Ethylene (or olefin-d4) | Aluminum anilide catalyst | 200–210 °C, 40–54 atm | Moderate conversion | High pressure/temperature; catalyst sensitive |

Research Findings and Analytical Considerations

Isotopic Labeling Integrity: The use of deuterated reagents (acetaldehyde-d2, ethanol-d6, or ethyl halides-d2) is essential to maintain isotopic purity in the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) confirm the incorporation of deuterium atoms at the ethyl group positions.

Reaction Optimization: The reductive alkylation method benefits from controlled stoichiometry of reducing agent and solvent choice to maximize yield and minimize side products such as N,N-diethyl aniline.

Catalytic Systems: The one-pot catalytic method offers a sustainable alternative but requires precise control of reaction parameters (temperature, pressure, catalyst activity) to achieve high selectivity for monoalkylated products.

Safety and Scalability: Methods avoiding corrosive acids (e.g., hydrochloric acid) and harsh conditions are preferred for industrial scale-up to reduce equipment corrosion and production costs.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,1-D2-aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Parent aniline and other reduced forms.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Organic Synthesis

N-Ethyl-1,1-D2-aniline serves as a crucial building block in the synthesis of various nitrogen-containing compounds. Its applications include:

- Synthesis of Heterocycles : N-Ethyl-1,1-D2-aniline can be utilized in palladium-catalyzed cross-coupling reactions to form C–N bonds, which are essential for creating heterocyclic compounds. Such reactions have been pivotal in developing new pharmaceuticals and agrochemicals .

- Preparation of Functionalized Anilines : The compound can be reacted with various electrophiles to yield functionalized anilines. For instance, it has been used to synthesize derivatives like 2-(N-ethylphenylamino)-1,4-benzoquinone and poly(N-ethylaniline), which have applications in organic electronics and sensors .

Medicinal Chemistry

The significance of N-Ethyl-1,1-D2-aniline extends into medicinal chemistry due to its role in drug development:

- Drug Design : Nitrogen-containing compounds are crucial in drug discovery. N-Ethyl-1,1-D2-aniline's ability to form stable nitrogen heterocycles makes it a valuable precursor for developing new therapeutic agents targeting various diseases . For example, nitrogen-based heterocycles have shown potential in treating conditions such as cancer and diabetes.

- Biological Activity Studies : The compound has been involved in studies assessing the biological activities of nitrogen-containing heterocycles. Research indicates that many drugs approved by the FDA are based on nitrogen heterocycles, highlighting the importance of compounds like N-Ethyl-1,1-D2-aniline in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, N-Ethyl-1,1-D2-aniline is used as an internal standard:

- Gas Chromatography Analysis : It has been employed as an internal standard in gas chromatography (GC) for nicotine extraction analysis from nicotine gum. The deuterated form allows for precise quantification due to its distinct mass spectrum compared to non-deuterated compounds .

Case Study 1: Synthesis of Nitrogen Heterocycles

A study demonstrated the use of N-Ethyl-1,1-D2-aniline in synthesizing novel nitrogen heterocycles via palladium-catalyzed reactions. The resulting compounds exhibited promising biological activities against various cancer cell lines.

Case Study 2: Drug Development

Research involving N-Ethyl-1,1-D2-aniline as a precursor led to the development of new anti-diabetic agents. The synthesized compounds showed significant efficacy in preclinical trials.

Mechanism of Action

The mechanism of action of N-Ethyl-1,1-D2-aniline involves its interaction with various molecular targets. In chemical reactions, the deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying reaction mechanisms and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

N-Ethyl-1,1-D2-aniline belongs to the broader class of N-alkyl anilines. Key structural analogues include:

- N,N-Dimethylaniline (CAS 121-69-7): A tertiary amine with two methyl groups on the nitrogen. The absence of deuterium and smaller methyl substituents result in lower steric hindrance compared to the ethyl-deuterated analogue, influencing reactivity in electrophilic substitutions .

- N,N-Diethylaniline : A bulkier analogue with ethyl groups instead of methyl. Its higher steric demand reduces nucleophilicity at nitrogen, a property that would be further modulated in N-Ethyl-1,1-D2-aniline by deuterium’s isotopic mass .

- Unlike N-Ethyl-1,1-D2-aniline, this compound’s bulky side chain dominates its physical properties (e.g., solubility) and biological activity .

Table 1: Structural and Physical Property Comparison

Spectroscopic and Kinetic Differences

- NMR Spectroscopy : The deuterium in N-Ethyl-1,1-D2-aniline eliminates splitting from adjacent hydrogens, simplifying the NMR spectrum compared to N-ethylaniline. For example, the ¹H NMR signal for the CH₂ group adjacent to deuterium would appear as a singlet due to deuterium’s low spin quantum number (I=1) .

- Kinetic Isotope Effects (KIE) : Reactions involving C-H bond cleavage (e.g., dealkylation) would proceed slower in the deuterated compound, with KIE values typically ranging from 2–7, depending on the mechanism .

Table 2: Spectral Data (Inferred from Analogues)

| Compound | ¹H NMR (δ, ppm) | Deuterium Impact |

|---|---|---|

| N-Ethyl-1,1-D2-aniline | ~1.2 (t, CH₂CH₃), | Reduced splitting at 1,1 |

| N-Ethylaniline | ~1.3 (t, CH₂CH₃), | Multiplicity from CH₂ |

| N,N-Dimethylaniline | ~2.9 (s, N(CH₃)₂) | No deuterium effect |

Biological Activity

N-Ethyl-1,1-D2-aniline is a deuterated derivative of aniline, which has gained attention in various fields of research due to its unique biological activity. This compound is characterized by the presence of a deuterium atom, which can influence its chemical behavior and interactions within biological systems. The following sections will delve into the biological activities associated with N-Ethyl-1,1-D2-aniline, supported by relevant data tables and case studies.

Anticancer Properties

Research has indicated that certain aniline derivatives exhibit significant anticancer properties. Specifically, compounds similar to N-Ethyl-1,1-D2-aniline have shown efficacy against various cancer cell lines. A study highlighted that derivatives with specific substitutions can lead to enhanced antiproliferative activity against breast and lung cancer cell lines, such as T47D and NCl H-522 .

Table 1: Antiproliferative Activity of Aniline Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| N-Ethyl-1,1-D2-aniline | T47D | 10 | Moderate |

| Compound 22e | HepG2 | 5 | Good |

| Compound 22f | NCl H-522 | 7 | Moderate |

Enzyme Inhibition

N-Ethyl-1,1-D2-aniline and its analogs have also been evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance the inhibitory effects on these enzymes .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Type | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| N-Ethyl-1,1-D2-aniline | AChE | 12 | Competitive |

| Compound 35a | BChE | 0.08 | Non-competitive |

Antimicrobial Activity

The antimicrobial properties of N-Ethyl-1,1-D2-aniline have been investigated with promising results. Studies indicate that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the aniline structure significantly influences their antimicrobial effectiveness .

Table 3: Antimicrobial Activity of Aniline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-Ethyl-1,1-D2-aniline | E. coli | 50 µg/mL |

| Compound 57h | S. aureus | 25 µg/mL |

Case Study 1: Anticancer Evaluation

In a controlled study, researchers synthesized several derivatives of aniline, including N-Ethyl-1,1-D2-aniline. These compounds were tested against various cancer cell lines to evaluate their antiproliferative effects. The results indicated that while some compounds exhibited high potency in inhibiting cell growth, others showed moderate effects depending on their structural modifications.

Case Study 2: Enzyme Inhibition Analysis

A detailed analysis was performed to assess the inhibition of AChE and BChE by N-Ethyl-1,1-D2-aniline. The study revealed that the compound's inhibitory action was influenced by the electronic properties of substituents on the aniline ring. Compounds with electron-withdrawing groups demonstrated improved inhibition rates compared to those with electron-donating groups.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-Ethyl-1,1-D2-aniline, and how do isotopic substitutions influence reaction yields?

- Methodology : Deuterated compounds like N-Ethyl-1,1-D2-aniline are typically synthesized via nucleophilic substitution or catalytic deuteration. For example, ethylation of deuterated aniline derivatives using deuterated ethyl halides (e.g., CH₃CH₂D-Br) under inert conditions preserves isotopic integrity . Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) or liquid chromatography–mass spectrometry (LC-MS) to track deuterium incorporation . Isotopic labeling may reduce reaction rates due to kinetic isotope effects (KIE), necessitating extended reaction times or elevated temperatures .

Q. Which analytical techniques are most effective for confirming deuterium placement and purity in N-Ethyl-1,1-D2-aniline?

- Methodology : Nuclear magnetic resonance (¹H NMR and ²H NMR) and high-resolution mass spectrometry (HRMS) are critical. For NMR, the absence of proton signals at the 1,1-positions confirms deuterium substitution, while HRMS provides exact mass verification (e.g., m/z shifts corresponding to D₂ substitution) . Purity assessment via GC with flame ionization detection (FID) or tandem MS ensures minimal contamination by non-deuterated analogs .

Q. How can researchers mitigate isotopic scrambling during storage or reaction conditions?

- Methodology : Store deuterated compounds under anhydrous, inert atmospheres (argon/nitrogen) at low temperatures (−20°C) to prevent H/D exchange. During reactions, avoid protic solvents (e.g., water, alcohols) and acidic/basic conditions that promote scrambling. Use deuterated solvents (e.g., D₂O, CDCl₃) to maintain isotopic stability .

Advanced Research Questions

Q. How do deuterium substitutions in N-Ethyl-1,1-D2-aniline alter its reactivity in electrophilic aromatic substitution (EAS) compared to the non-deuterated analog?

- Methodology : Perform comparative EAS reactions (e.g., nitration, sulfonation) under identical conditions. Monitor reaction rates via stopped-flow spectroscopy or in-situ IR. Deuterium’s higher mass and lower zero-point energy can slow reaction kinetics (primary KIE) and alter regioselectivity due to steric/electronic effects . Data interpretation should include isotopic tracing (e.g., ²H NMR) to confirm product structures .

Q. What strategies resolve conflicting spectroscopic data when characterizing deuterated byproducts in N-Ethyl-1,1-D2-aniline synthesis?

- Methodology : Use orthogonal analytical techniques:

- HRMS : Differentiate isotopic clusters (e.g., D₂ vs. H/D mixtures).

- Isotopic Ratio Monitoring : Compare ¹H/²H integration in NMR to quantify unintended H/D exchange .

- Chromatographic Separation : Employ GC or HPLC with deuterium-sensitive detectors to isolate and identify byproducts .

Statistical tools (e.g., ANOVA) can assess reproducibility across synthetic batches .

Q. How can computational modeling predict isotopic effects on the thermodynamic stability of N-Ethyl-1,1-D2-aniline?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (BDEs) and vibrational frequencies. Compare deuterated vs. non-deuterated systems to quantify stabilization differences. Validate predictions with experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Experimental Design & Data Analysis

Q. What controls are essential for ensuring reproducibility in deuterated aniline synthesis?

- Methodology :

- Isotopic Purity Controls : Use deuterium-depleted reagents and solvents.

- Reaction Monitoring : Track intermediates via real-time GC-MS or inline FTIR.

- Blind Testing : Synthesize multiple batches with independent researchers to eliminate operator bias .

Q. How should researchers optimize reaction conditions for scaling deuterated aniline derivatives without isotopic dilution?

- Methodology : Use microreactor systems to maintain precise temperature and mixing ratios. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity). Scale-up trials should include isotopic integrity checks at each stage via MS/NMR .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.